molecular formula C22H23N3O3 B13815322 Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- CAS No. 20503-89-3

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-

Cat. No.: B13815322
CAS No.: 20503-89-3
M. Wt: 377.4 g/mol
InChI Key: ZJYIVGNBYBGBFS-UHFFFAOYSA-N
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Description

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a piperazine ring with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diphenyl-2-oxazolethiol with ethyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with other cellular targets, leading to a modulation of signaling pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxycarbonyl-piperazine group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

CAS No.

20503-89-3

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3

InChI Key

ZJYIVGNBYBGBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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